

# Independent Validation of Leniolisib's Therapeutic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Leniolisib**'s therapeutic performance against other treatment modalities for Activated Phosphoinositide 3-kinase Delta (APDS) syndrome. The information is supported by experimental data from published studies to aid in research and drug development.

### Introduction to Leniolisib and APDS

Activated Phosphoinositide 3-kinase Delta (APDS) syndrome, also known as PASLI disease, is a rare primary immunodeficiency caused by gain-of-function mutations in the PIK3CD or PIK3R1 genes.[1][2] These mutations lead to hyperactivation of the PI3K $\delta$  signaling pathway, resulting in a complex clinical phenotype that includes recurrent infections, lymphoproliferation, autoimmunity, and an increased risk of lymphoma.[2][3][4]

**Leniolisib** (trade name Joenja®) is the first and only therapy approved by the U.S. Food and Drug Administration (FDA) for the treatment of APDS in adult and pediatric patients 12 years of age and older.[1][5] It is a potent and selective small-molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K $\delta$ ), directly targeting the underlying cause of the disease.[3][6]

## **Comparative Efficacy and Safety**

This section compares the efficacy and safety of **Leniolisib** with the standard of care for APDS, which includes supportive therapies like immunoglobulin replacement and antibiotics, off-label





use of immunosuppressants such as sirolimus, and hematopoietic stem cell transplantation (HSCT).

# **Efficacy Data**



| Treatment Modality               | Primary Efficacy<br>Endpoints                                                                        | Key Quantitative<br>Results                                                                                                                                                                                                                                                                                                                                                                                       | Study Population                                                                                             |
|----------------------------------|------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|
| Leniolisib                       | Reduction in lymph<br>node size and<br>normalization of<br>immunophenotype<br>(naïve B cells).[3][7] | Lymphadenopathy: Adjusted mean change from baseline vs. placebo: -0.25 (p=0.0006).[7] Naïve B cells: Adjusted mean change from baseline vs. placebo: +37.3% (p=0.0002).[7] [8] Spleen Volume: Adjusted mean difference vs. placebo: -186 cm³ (p=0.0020). [7][8] Infection Rate: Significant reduction in the annual rate of respiratory tract infections compared to standard of care (rate ratio: 0.34).[9] [10] | 31 patients with APDS aged ≥12 years in a randomized, placebocontrolled Phase 3 trial (NCT02435173). [7][11] |
| Standard of Care<br>(Supportive) | Reduction in infection frequency.                                                                    | Immunoglobulin replacement therapy (IRT) is reported to reduce respiratory tract infections in many patients but does not prevent other complications like lymphoproliferation or autoimmunity.[12] 37% of patients on Leniolisib reduced or discontinued IRT in an                                                                                                                                               | Varies across<br>observational studies<br>and registries.                                                    |



|                                                |                                                      | open-label extension study.[10]                                                                                                                                                                                                                                                                                                                                                                                      |                                                                              |
|------------------------------------------------|------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------|
| Sirolimus (mTOR<br>Inhibitor)                  | Reduction in lymphoproliferation.                    | In a study of 25 patients, 8 had a complete response and 11 had a partial response in the reduction of non- neoplastic lymphoproliferation. [12] Less effective for cytopenias and gastrointestinal disease.[12] In a smaller study of 3 patients, sirolimus treatment led to a significant increase in lgG trough levels (median 290 mg/dL to 594 mg/dL, p<0.001) and reduced the need for high-dose IRT.[1] [5][6] | Case series and registry data; not from randomized controlled trials.[6][12] |
| Hematopoietic Stem Cell Transplantation (HSCT) | Curative potential; resolution of clinical symptoms. | Survival rates are variable. One series reported a 2-year overall survival of 86%.[4][13] Another reported a survival rate of 81.8% (9/11 patients), with 8 of 9 survivors in complete remission and no longer requiring IRT. [14] However, the overall mortality rate                                                                                                                                               | Reserved for severe, treatment-refractory cases.[16]                         |



for HSCT in APDS has been reported to be 15.6%.[15]

**Safety and Tolerability Data** 

| Treatment Modality                                | Common Adverse Events                                                                                                                                 | Serious Adverse Events and Risks                                                                                                                                                           |
|---------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Leniolisib                                        | Headache, sinusitis, atopic dermatitis (mostly grades 1-2). [3] Fewer treatment-related adverse events reported than placebo (23.8% vs 30.0%).[7] [8] | No serious adverse events related to treatment were reported in the pivotal trial.[8] Long-term data of up to 6 years show minimal toxicities. [4] Potential for embryo-fetal toxicity.[1] |
| Standard of Care (Supportive)                     | Varies with specific treatment (e.g., infusion reactions with IRT).                                                                                   | Risks associated with long-<br>term antibiotic use (e.g.,<br>resistance). IRT does not<br>address the root cause of the<br>disease.[12]                                                    |
| Sirolimus (mTOR Inhibitor)                        | Oral stomatitis, neutropenia, elevated serum creatinine.[1]                                                                                           | Potential for significant side effects, long-term risks are not fully determined.[12]                                                                                                      |
| Hematopoietic Stem Cell<br>Transplantation (HSCT) | Graft-versus-host disease<br>(GvHD), organ toxicity, renal<br>failure.[15]                                                                            | High risk of mortality (15.6% in one review).[15] Severe infections and graft failure are significant risks.[14][17]                                                                       |

# Signaling Pathway and Experimental Workflow Leniolisib Mechanism of Action

**Leniolisib** selectively inhibits the delta isoform of PI3K (PI3K $\delta$ ). In APDS, gain-of-function mutations lead to the hyperactivation of PI3K $\delta$ , which excessively converts phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate



(PIP3). This leads to downstream activation of the AKT/mTOR pathway, promoting abnormal immune cell proliferation and survival, and impairing immune function. By blocking PI3K $\delta$ , **Leniolisib** normalizes this signaling cascade.



Click to download full resolution via product page

Caption: **Leniolisib** inhibits hyperactive PI3K $\delta$ , blocking downstream signaling.

# **Phase 3 Clinical Trial Workflow (NCT02435173)**

The pivotal study validating **Leniolisib**'s efficacy was a global, randomized, triple-blinded, placebo-controlled trial.





Click to download full resolution via product page

Caption: Workflow of the Phase 3 Leniolisib clinical trial.

# Experimental Protocols Key Study: Phase 3 Trial of Leniolisib (NCT02435173)

Objective: To assess the efficacy and safety of **Leniolisib** compared with placebo in patients with APDS.[3]



#### Study Design:

- A 12-week, randomized, triple-blinded, placebo-controlled, global, multicenter study.[3][11]
   [18]
- 31 patients with confirmed APDS (pathogenic variants in PIK3CD or PIK3R1), aged 12 years or older, were randomized in a 2:1 ratio.[3][7][11]
- The treatment group (n=21) received 70 mg of **Leniolisib** orally twice daily.[3]
- The control group (n=10) received a matching placebo twice daily.[3]

Co-Primary Efficacy Endpoints: The two primary endpoints were assessed at Day 85 (12 weeks) compared to baseline:[3][7]

- Change in Lymphadenopathy: Measured as the sum of the products of the perpendicular diameters of up to five index lymph nodes.
- Change in Immunodeficiency: Measured as the percentage of naïve B cells out of the total B-cell population in peripheral blood.

#### Key Secondary Endpoints:

- Change in spleen volume, assessed by imaging (CT or MRI).[7]
- Changes in other immune cell subsets.[7]
- Safety and tolerability, monitored through adverse event reporting.

#### Methodology for Primary Endpoints:

- Lymph Node Assessment: Index lymph nodes were identified at baseline via CT or MRI scans. The sum of the products of their perpendicular diameters (SPD) was calculated. This measurement was repeated at Day 85, and the change from baseline was determined.
- Immunophenotyping: Peripheral blood samples were collected at baseline and at specified time points, including Day 85. Flow cytometry was used to quantify various lymphocyte



subsets, including total B cells and naïve B cells (identified by surface markers), to calculate the percentage of naïve B cells.

#### Statistical Analysis:

 An analysis of covariance (ANCOVA) model was used to compare the adjusted mean change from baseline between the **Leniolisib** and placebo groups for both co-primary endpoints.[7]

### Conclusion

Independent clinical trial data robustly support the therapeutic efficacy of **Leniolisib** in treating the core manifestations of APDS. The pivotal Phase 3 study demonstrated statistically significant and clinically meaningful improvements in both lymphoproliferation and immune dysregulation compared to placebo.[7][8] When compared to the existing standard of care, **Leniolisib** offers a targeted mechanism of action that addresses the underlying pathophysiology of the disease, a favorable safety profile, and evidence of reducing reliance on supportive therapies.[9][10] While treatments like sirolimus show some benefit in lymphoproliferation, and HSCT offers a potential cure, they are associated with significant limitations and toxicities.[12][15] **Leniolisib** represents a significant advancement, providing a well-tolerated and effective targeted therapy for patients with APDS.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Successful Sirolimus Treatment for Korean Patients with Activated Phosphoinositide 3kinase δ Syndrome 1: the First Case Series in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Treatment of Activated PI3Kδ Syndrome [frontiersin.org]
- 3. A randomized, placebo-controlled phase 3 trial of the PI3Kδ inhibitor leniolisib for activated PI3Kδ syndrome - PMC [pmc.ncbi.nlm.nih.gov]

## Validation & Comparative





- 4. Hematopoietic stem cell transplantation in a patient with activated phosphoinositide 3kinase δ syndrome: A case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Successful Sirolimus Treatment for Korean Patients with Activated Phosphoinositide 3kinase δ Syndrome 1: the First Case Series in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idus.us.es [idus.us.es]
- 8. researchgate.net [researchgate.net]
- 9. Comparative efficacy of leniolisib (CDZ173) versus standard of care on rates of respiratory tract infection and serum immunoglobulin M (IgM) levels among individuals with activated phosphoinositide 3-kinase delta (PI3Kδ) syndrome (APDS): an externally controlled study -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. ashpublications.org [ashpublications.org]
- 12. The Treatment of Activated PI3Kδ Syndrome PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hematopoietic stem cell transplantation in a patient with activated phosphoinositide
   3-kinase δ syndrome: A case report and literature review [termedia.pl]
- 14. Successful haploidentical hematopoietic stem cell transplantation for activated phosphoinositide 3-kinase δ syndrome: Case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Activated PI3K Delta Syndrome GeneReviews® NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Hematopoietic stem cell transplantation for activated phosphoinositide 3-kinase δ syndrome: Who, when, and how? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Independent Validation of Leniolisib's Therapeutic Effects: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608518#independent-validation-of-leniolisib-s-therapeutic-effects-in-published-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com